N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
CAS No.: 2319640-18-9
Cat. No.: VC4353756
Molecular Formula: C19H21N7O
Molecular Weight: 363.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319640-18-9 |
|---|---|
| Molecular Formula | C19H21N7O |
| Molecular Weight | 363.425 |
| IUPAC Name | N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N7O/c1-24(19(27)14-7-9-20-10-8-14)15-11-25(12-15)17-6-5-16-21-22-18(26(16)23-17)13-3-2-4-13/h5-10,13,15H,2-4,11-12H2,1H3 |
| Standard InChI Key | JUHORWOJOVZYOB-UHFFFAOYSA-N |
| SMILES | CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=NC=C5 |
Introduction
Structural Overview
Chemical Name:
N-(1-(3-cyclobutyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
Key Features:
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The compound contains a triazolo[4,3-b]pyridazine core, a heterocyclic scaffold often associated with bioactivity.
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It includes an azetidine ring (a four-membered nitrogen-containing ring), which is known for enhancing pharmacokinetic properties.
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A cyclobutyl group is attached to the triazolopyridazine moiety, which may contribute to its hydrophobic interactions in biological systems.
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The isonicotinamide group suggests potential binding to biological targets such as enzymes or receptors.
Antimalarial Activity
Compounds with similar triazolopyridazine scaffolds have shown promise as antimalarial agents. For instance:
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A study on triazolo[4,3-a]pyridines demonstrated inhibitory activity against Plasmodium falciparum with IC₅₀ values in the low micromolar range .
This suggests that derivatives like N-(1-(3-cyclobutyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide could be explored for similar activity.
Anti-inflammatory Potential
Molecular docking studies on related compounds indicate their potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation .
Synthesis and Characterization
While specific synthesis methods for this compound were not detailed in the search results, general strategies for similar compounds involve:
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Cyclization reactions to form the triazolopyridazine core.
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Functionalization with azetidine and isonicotinamide groups using nucleophilic substitution or coupling reactions.
Characterization Techniques:
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NMR Spectroscopy (¹H and ¹³C): For structural confirmation.
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Mass Spectrometry (MS): To determine molecular weight and purity.
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X-ray Crystallography: For detailed structural elucidation.
Research Findings and Data
| Property | Details |
|---|---|
| Pharmacological Activity | Potential antimalarial, anti-inflammatory, antifungal, and anticancer effects |
| Molecular Weight | Not explicitly provided; estimated based on structure |
| Bioavailability | Likely enhanced by azetidine and cyclobutyl groups |
| Toxicity Profile | Requires further in vitro and in vivo studies |
Biological Evaluation
Further experimental studies are needed to evaluate:
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Binding affinity to specific enzymes or receptors.
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Cytotoxicity against various cell lines.
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Pharmacokinetics and toxicity in animal models.
Computational Studies
Advanced molecular docking and dynamics simulations can predict its interaction with biological targets like kinases or proteases.
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